molecular formula C11H14O4S B14087702 Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate CAS No. 100059-58-3

Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate

Cat. No.: B14087702
CAS No.: 100059-58-3
M. Wt: 242.29 g/mol
InChI Key: QMWHQUSZIKKCKN-UHFFFAOYSA-N
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Description

Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is an organic compound that features a benzenesulfinyl group attached to a hydroxy-methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate typically involves the reaction of benzenesulfinyl chloride with methyl 2-hydroxy-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halides or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate.

    Reduction: Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate.

    Substitution: Depending on the substituent introduced, various derivatives can be formed.

Scientific Research Applications

Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy and ester groups may also play a role in its biological activity by facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties compared to its sulfanyl and sulfonyl analogs

Properties

CAS No.

100059-58-3

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C11H14O4S/c1-11(13,10(12)15-2)8-16(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3

InChI Key

QMWHQUSZIKKCKN-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

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